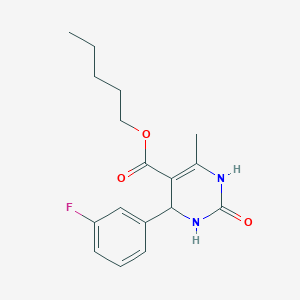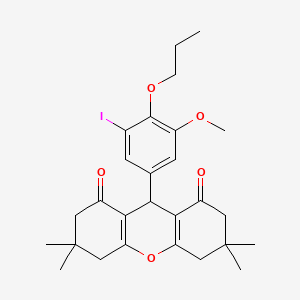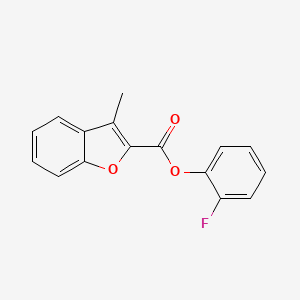
5-(6-chloro-3-pyridazinyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-chloro-3-pyridazinyl)-2-methylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as CP-690,550, the compound is a potent inhibitor of Janus kinase (JAK) enzymes, which are involved in the regulation of immune and inflammatory responses in the body. In
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been studied extensively for its potential applications in the treatment of autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to be a potent inhibitor of 5-(6-chloro-3-pyridazinyl)-2-methylbenzenesulfonamide enzymes, which play a key role in the immune response. By blocking 5-(6-chloro-3-pyridazinyl)-2-methylbenzenesulfonamide activity, CP-690,550 can reduce inflammation and prevent tissue damage.
Wirkmechanismus
CP-690,550 works by selectively inhibiting 5-(6-chloro-3-pyridazinyl)-2-methylbenzenesulfonamide enzymes, which are involved in the signaling pathways of a variety of cytokines and growth factors. By blocking 5-(6-chloro-3-pyridazinyl)-2-methylbenzenesulfonamide activity, CP-690,550 can prevent the activation of downstream signaling pathways, which ultimately leads to a reduction in cytokine production and inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to be effective in reducing inflammation and preventing tissue damage in a variety of animal models of autoimmune and inflammatory diseases. The compound has also been shown to have a good safety profile, with no significant adverse effects observed in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 has several advantages for use in lab experiments, including its high potency and selectivity for 5-(6-chloro-3-pyridazinyl)-2-methylbenzenesulfonamide enzymes, as well as its ability to block multiple cytokine signaling pathways. However, the compound can be difficult to work with due to its low solubility in water and other common solvents.
Zukünftige Richtungen
There are several areas of future research for CP-690,550, including exploring its potential applications in other autoimmune and inflammatory diseases, as well as investigating its effects on other signaling pathways and cellular processes. Additionally, researchers may seek to develop new formulations or delivery methods for the compound to improve its solubility and bioavailability. Overall, CP-690,550 represents a promising area of research for the treatment of autoimmune and inflammatory diseases.
Synthesemethoden
The synthesis of CP-690,550 involves several steps, starting with the reaction of 2-methylbenzenesulfonyl chloride with 6-chloro-3-pyridazinecarboxylic acid. The resulting intermediate is then treated with ammonia to yield the final product, CP-690,550. The purity of the compound can be further improved through recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
5-(6-chloropyridazin-3-yl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-7-2-3-8(6-10(7)18(13,16)17)9-4-5-11(12)15-14-9/h2-6H,1H3,(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWDNQMKZQGWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,12-bis(4-methylphenyl)-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5175391.png)
![4-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-2(5H)-one](/img/structure/B5175395.png)

![4-[2-(2-bromo-4,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5175425.png)



![N-[(benzylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B5175467.png)
![3-[3-acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5175470.png)
![5-[2-butoxy-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5175480.png)


